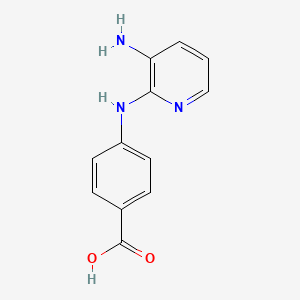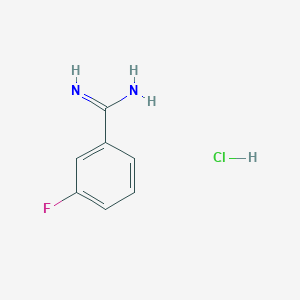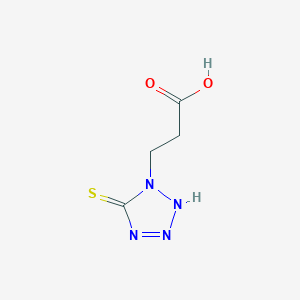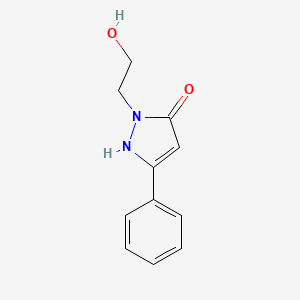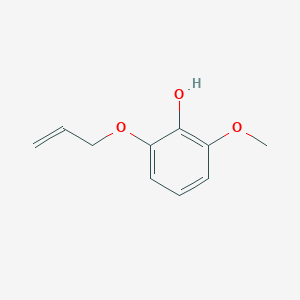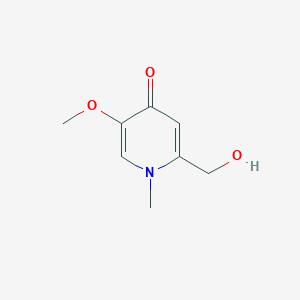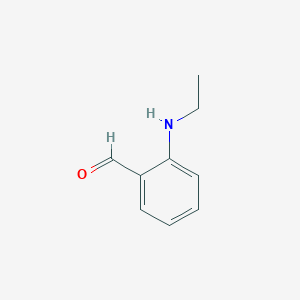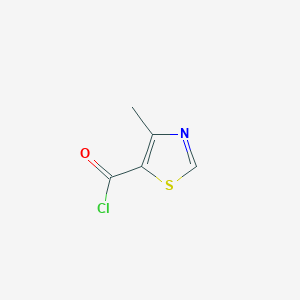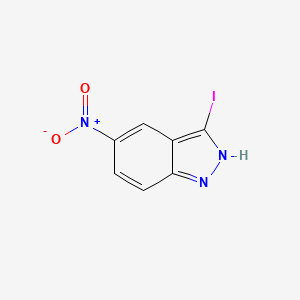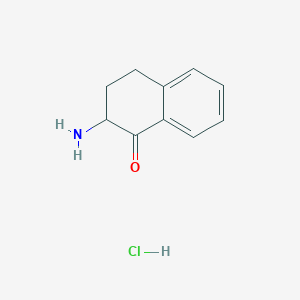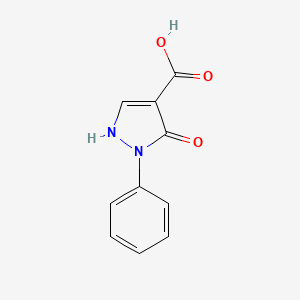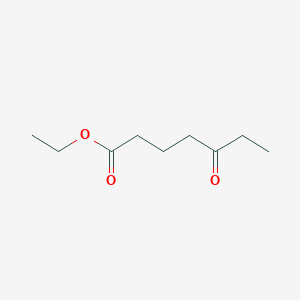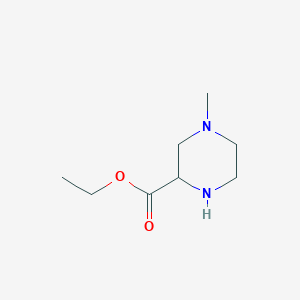
Ethyl 4-methylpiperazine-2-carboxylate
Descripción general
Descripción
Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The ethyl group attached to the carboxylate function indicates that this compound is an ester, and the methyl group on the piperazine ring signifies a substitution at the 4-position.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to an improved overall yield from 17.0% to 47.6% . This method proved effective for reducing production costs. Another study reported the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a three-component one-pot condensation reaction, indicating the versatility of methods available for synthesizing piperazine derivatives .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of ethyl piperazine derivatives have been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies . Similarly, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by 1H NMR, UV–Visible, FT-IR, and Mass spectroscopy .
Chemical Reactions Analysis
Ethyl piperazine derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the reactivity of such compounds in creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl piperazine derivatives have been evaluated through experimental and theoretical studies. The vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state by intermolecular heteronuclear hydrogen bonding . The binding energy of the dimer was calculated to be 15.54 kcal/mol using AIM calculations . Additionally, the influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, revealing that receptor affinity decreased proportionally with the length of the alkyl chain .
Aplicaciones Científicas De Investigación
Ethyl 4-Methylpiperazine-2-carboxylate is a chemical compound with the linear formula C8H16N2O2 . It’s often used as an intermediate in the synthesis of other chemical compounds .
One potential application of this compound is in the field of pharmaceuticals . As an intermediate, it can be used in the synthesis of various drugs. The exact methods of application or experimental procedures would depend on the specific drug being synthesized.
Another potential application is in the field of organic chemistry , where it could be used in the synthesis of other complex organic compounds . For example, it could be used to build the triazole ring in certain compounds .
-
Pharmaceuticals
-
Organic Chemistry
-
Synthesis of Piperazines
-
Drug Discovery
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Ethyl 4-Methylpiperazine-2-carboxylate could potentially be used in the synthesis of these types of drugs .
-
Synthesis Routes
- Ethyl 4-Methylpiperazine-2-carboxylate can be used in various synthesis routes. The specific methods of application or experimental procedures would depend on the specific synthesis route being followed.
-
C-H Functionalization
Safety And Hazards
The compound is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Propiedades
IUPAC Name |
ethyl 4-methylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYOQHZQCEQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502506 | |
| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpiperazine-2-carboxylate | |
CAS RN |
63285-60-9 | |
| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

